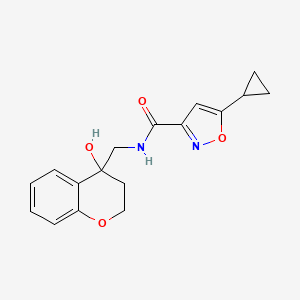

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide

Descripción

5-Cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide is a synthetic isoxazole carboxamide derivative characterized by two key structural motifs:

- Isoxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.

- Carboxamide side chain: The N-substituent is a hydroxychroman-derived methyl group. The chroman ring (a benzodihydrofuran system) includes a hydroxyl group at the 4-position, enhancing hydrogen-bonding capacity and influencing solubility .

Propiedades

IUPAC Name |

5-cyclopropyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-16(13-9-15(23-19-13)11-5-6-11)18-10-17(21)7-8-22-14-4-2-1-3-12(14)17/h1-4,9,11,21H,5-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBIJHOBJUSPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide . This reaction is known for its high regioselectivity and mild conditions.

Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ microwave-assisted reactions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid structure combining cyclopropyl and chroman motifs. Below is a comparative analysis with structurally related isoxazole carboxamides:

Physicochemical Properties

Actividad Biológica

5-Cyclopropyl-N-((4-hydroxychroman-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 290.31 g/mol. The compound features a cyclopropyl group, an isoxazole ring, and a hydroxychroman moiety, which may contribute to its biological properties.

Research indicates that this compound may interact with specific biological targets, although detailed studies are still limited. The mechanism likely involves:

- Target Interaction : Binding to proteins or enzymes involved in cellular pathways.

- Inhibition of Pathways : Potential inhibition of crucial pathways such as those involved in cell proliferation or apoptosis.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives, including those structurally related to this compound. For instance, isoxazole derivatives have shown varying degrees of cytotoxicity against human promyelocytic leukemia cells (HL-60), with IC50 values ranging from 86 to 755 μM . The observed effects include:

- Induction of Apoptosis : Some derivatives promote apoptosis through modulation of Bcl-2 and p21^WAF-1 expression.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest, which may be a mechanism through which they exert their anticancer effects.

Antimalarial Activity

The compound's structural components suggest potential activity against malaria parasites. Similar compounds have been shown to inhibit the formation of male gametes in Plasmodium falciparum by targeting specific proteins critical for gametogenesis. This inhibition could disrupt the life cycle of the malaria parasite and prevent transmission.

Cytotoxicity Assessment

A study on isoxazole derivatives indicated that some compounds significantly reduced cell viability in HL-60 cells, suggesting potential for further development as anticancer agents. The expression analysis revealed that certain derivatives downregulated anti-apoptotic markers while upregulating pro-apoptotic markers, indicating a dual mechanism involving both apoptosis induction and cell cycle modulation .

Antimalarial Efficacy

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of Plasmodium falciparum gametocytes. This action is primarily due to the stabilization and inhibition of the Pfs16 protein, which is essential for male gamete formation in malaria parasites.

Comparative Analysis Table

| Compound | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer, Antimalarial | TBD | Inhibition of cell proliferation, disruption of gametogenesis |

| Isoxazole Derivative A | Cytotoxicity in HL-60 | 86 | Induces apoptosis |

| Isoxazole Derivative B | Cytotoxicity in HL-60 | 755 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.